![molecular formula C10H14N2OS B3043382 (R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide CAS No. 854497-49-7](/img/structure/B3043382.png)
(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide
Overview
Description
“®-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide” is a complex organic compound. It is a derivative of sulfinamide, which is an organosulfur compound and a member of the class of sulfinamides .
Synthesis Analysis
The synthesis of sulfinamides, including “®-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide”, often involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis
The molecular structure of “®-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide” is complex. It includes a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .Mechanism of Action
Target of Action
These compounds are known to be used in asymmetric synthesis as chiral auxiliaries . They often act as chiral ammonia equivalents for the synthesis of amines .
Mode of Action
These compounds interact with their targets through a process known as asymmetric synthesis. They are used as chiral auxiliaries, which means they can control the stereochemistry of the product formed in a chemical reaction .
Biochemical Pathways
The compounds are involved in the synthesis of amines. They are used as chiral ammonia equivalents, which means they can help control the formation of chiral centers in the synthesis of amines . The exact biochemical pathways affected by these compounds depend on the specific reactions they are used in.
Result of Action
The result of the action of these compounds is the formation of chiral amines. They allow for the control of stereochemistry in the synthesis of these amines, which can be crucial in the development of pharmaceuticals and other biologically active compounds .
properties
IUPAC Name |
(NE)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-5-4-6-11-7-9/h4-8H,1-3H3/b12-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQNAHRVOYMEED-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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